Chichipegenin Chichipegenin Chichipegenin is a natural product found in Myrtillocactus geometrizans, Gymnema sylvestre, and Polaskia chichipe with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1927059
InChI: InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,27-,28+,29+,30+/m0/s1
SMILES: CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C
Molecular Formula: C30H50O4
Molecular Weight: 474.7 g/mol

Chichipegenin

CAS No.:

Cat. No.: VC1927059

Molecular Formula: C30H50O4

Molecular Weight: 474.7 g/mol

* For research use only. Not for human or veterinary use.

Chichipegenin -

Specification

Molecular Formula C30H50O4
Molecular Weight 474.7 g/mol
IUPAC Name (3S,4aR,6aR,6bS,8S,8aS,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol
Standard InChI InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,27-,28+,29+,30+/m0/s1
Standard InChI Key CTNHZEZBBGIUJB-XRWCDFGBSA-N
Isomeric SMILES C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(C[C@@H]5O)(C)C)CO)O)C)C)(C)C)O
SMILES CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C
Canonical SMILES CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C

Introduction

Chemical Structure and Properties

Chichipegenin, also known as Camelliagenin A or theasapogenol D, is chemically identified as Olean-12-ene-3β,16β,22α,28-tetrol. Its molecular formula is C30H50O4 with a molecular weight of 474.7 g/mol . The compound possesses a characteristic oleanane-type triterpene skeleton with four hydroxyl groups positioned at carbons 3, 16, 22, and 28 . The stereochemistry of the hydroxyl groups has been well-established, with the 3-OH and 16-OH in β-configuration, and the 22-OH in α-configuration as supported by coupling constant data (3JH21α/H22 of 11.3 Hz and 3JH21β/H22 of 4.5 Hz) .

Physical and Chemical Properties

Table 1. Physical and Chemical Properties of Chichipegenin

PropertyValueReference
Molecular FormulaC30H50O4
Molecular Weight474.7 g/mol
CAS Number53227-91-1
Crystal SystemOrthorhombic
Space GroupP212121
Density (Z = 4)1.149 g cm-3
Configuration at C-3β
Configuration at C-16β
Configuration at C-22α
Configuration at C-28- (CH2OH)

Chichipegenin exhibits interesting solubility behavior and intramolecular hydrogen bonding patterns. Studies have shown that intramolecular hydrogen bonding occurs in the tetrol in non-polar solvents . This property influences its physical behavior and potentially its biological activities.

Natural Sources

Chichipegenin has been isolated from several plant species, primarily belonging to the Cactaceae and Camelliaceae families. The compound was first reported in Camellia species, including Camellia oleifera and Camellia sasanqua . Later investigations identified its presence in various cacti species, most notably Myrtillocactus geometrizans (Mart. ex Pfeiff.) .

The compound has also been isolated from Cissampelos pareira var. hirsuta, where it was identified alongside novel polyhydroxylated oleanane triterpenoids . In Myrtillocactus geometrizans, chichipegenin was isolated from the aerial parts of the plant using methanol and dichloromethane extracts, yielding significant quantities (>5.5 g) .

Table 2. Natural Sources of Chichipegenin

Plant SpeciesFamilyPlant PartExtraction MethodReference
Camellia oleiferaCamelliaceaeNot specifiedNot specified
Camellia sasanquaCamelliaceaeNot specifiedNot specified
Myrtillocactus geometrizansCactaceaeAerial partsMethanol and dichloromethane extraction
Cissampelos pareira var. hirsutaMenispermaceaeWhole plant95% EtOH extraction followed by CH2Cl2 fractionation
Lemaireocereus chichipeCactaceaeNot specifiedNot specified

The presence of chichipegenin in these plants contributes to their traditional medicinal uses, particularly for Myrtillocactus geometrizans, which has a history of ethnopharmacological applications .

Biological Activities

Anti-inflammatory Activity

Chichipegenin has demonstrated significant anti-inflammatory properties in various experimental models. Research conducted on compounds isolated from Myrtillocactus geometrizans revealed that chichipegenin inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice .

Chemical Derivatives and Structural Studies

Several chemical derivatives of chichipegenin have been synthesized and studied to understand structure-activity relationships and to potentially enhance its biological properties. Acetylation of chichipegenin yields a tetraacetate derivative that has been characterized by X-ray crystallography .

The tetraacetate derivative (C38H58O8, MW 642.87) crystallizes in the monoclinic space group P21, with unit cell parameters a = 10.603(2), b = 16.569(1), c = 10.814(1) Å, β = 98.72(1)°, and V = 1877.9(4) Å3 . This structural information has contributed to understanding the conformational changes that occur upon acetylation and how these might affect biological activity.

Reaction of chichipegenin with methyl orthoformate produces a 16β,22α,28-orthoformate derivative, providing insights into the relative reactivity of the different hydroxyl groups . This selective reactivity could be exploited for the development of semi-synthetic derivatives with enhanced biological properties.

In addition to being found as a free aglycone, chichipegenin also occurs in nature as part of saponin glycosides. For example, chichipenoside D is a saponin containing chichipegenin as its aglycone component, with sugar moieties attached at specific positions . These glycosides may possess different biological activities compared to the free aglycone.

Relationship to Traditional Medicine

The presence of chichipegenin in plants like Myrtillocactus geometrizans provides a scientific basis for some of the traditional medicinal uses of these plants. The anti-inflammatory properties of chichipegenin align with the traditional uses of M. geometrizans for treating inflammation-related conditions .

Research indicates that "the presence of chichipegenin in the aerial parts could justify the medicinal uses attributed to the plant" . This demonstrates the value of ethnopharmacological knowledge in guiding the discovery of bioactive natural products and highlights the importance of preserving traditional medicinal practices.

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